CycLuc7
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Overview
Description
CycLuc7 is a synthetic luciferin analogue that has been developed to enhance bioluminescence imaging. It is a cyclic alkylaminoluciferin substrate for firefly luciferase, which is widely used in biological assays and imaging due to its ability to emit visible light through a chemical reaction . This compound has been engineered to provide higher photon flux and red-shifted light emission compared to the natural substrate, D-luciferin .
Preparation Methods
The synthesis of CycLuc7 involves several steps, starting with the preparation of the cyclic alkylaminoluciferin core. This is typically achieved through a series of organic reactions, including cyclization and alkylation. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity . Industrial production methods for this compound may involve continuous-flow techniques to improve efficiency and scalability .
Chemical Reactions Analysis
CycLuc7 undergoes several types of chemical reactions, including oxidation and adenylation. In the presence of firefly luciferase, this compound is oxidized to produce an excited-state molecule that emits bioluminescence . Common reagents used in these reactions include adenosine triphosphate and oxygen . The major product formed from these reactions is oxyluciferin, which is responsible for the light emission .
Scientific Research Applications
CycLuc7 has a wide range of scientific research applications. In chemistry, it is used as a substrate in bioluminescence assays to study enzyme activity and protein interactions . In biology, this compound is employed in in vivo imaging to monitor cellular processes and track the progression of diseases such as cancer . In medicine, it is used in diagnostic imaging to detect and monitor tumors . Additionally, this compound has industrial applications in the development of bioluminescent sensors and imaging devices .
Mechanism of Action
The mechanism of action of CycLuc7 involves its interaction with firefly luciferase. The enzyme catalyzes the adenylation and oxidation of this compound, resulting in the formation of an excited-state molecule of oxyluciferin . This molecule then relaxes to the ground state, emitting a photon of light in the process . The molecular targets involved in this pathway include adenosine triphosphate and oxygen .
Comparison with Similar Compounds
CycLuc7 is unique compared to other luciferin analogues due to its higher photon flux and red-shifted light emission . Similar compounds include CycLuc1 and CycLuc10, which also exhibit enhanced bioluminescence properties . this compound stands out for its ability to produce sustained emission rates and its compatibility with specific luciferase mutants .
Properties
Molecular Formula |
C14H13N3O2S2 |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
(4S)-2-(5,6,7,8-tetrahydro-[1,3]thiazolo[4,5-g]quinolin-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C14H13N3O2S2/c18-14(19)10-6-20-12(17-10)13-16-9-4-7-2-1-3-15-8(7)5-11(9)21-13/h4-5,10,15H,1-3,6H2,(H,18,19)/t10-/m1/s1 |
InChI Key |
BKYMBDMQGNICFU-SNVBAGLBSA-N |
Isomeric SMILES |
C1CC2=CC3=C(C=C2NC1)SC(=N3)C4=N[C@H](CS4)C(=O)O |
Canonical SMILES |
C1CC2=CC3=C(C=C2NC1)SC(=N3)C4=NC(CS4)C(=O)O |
Origin of Product |
United States |
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